tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate
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Overview
Description
tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate: is a synthetic organic compound with the molecular formula C17H25ClN2O2 and a molecular weight of 324.85 g/mol . It is characterized by the presence of a tert-butyl group, a chlorobenzyl group, and a piperidinylcarbamate moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate typically involves the reaction of 1-(2-chlorobenzyl)piperidin-4-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: The compound is employed in the development of bioactive molecules, such as enzyme inhibitors and receptor antagonists .
Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases, including bacterial infections and cancer .
Industry: The compound is utilized in the production of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound primarily targets Gram-positive bacteria, including drug-resistant strains such as Staphylococcus aureus and Enterococcus faecium . It induces depolarization of the bacterial cytoplasmic membrane, leading to the dissipation of the membrane potential and subsequent bacterial cell death .
Comparison with Similar Compounds
tert-Butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate: This compound has a similar piperidinylcarbamate structure but lacks the chlorobenzyl group.
tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate: This compound is similar but may have different substituents on the benzyl group.
Uniqueness: this compound is unique due to the presence of the chlorobenzyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-17(2,3)22-16(21)19-14-8-10-20(11-9-14)12-13-6-4-5-7-15(13)18/h4-7,14H,8-12H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBAOIKJWASPMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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